

Application Note: 3-Formyl-2-methylbenzoic Acid as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 3-Formyl-2-methylbenzoic acid

CAS No.: 1289037-66-6

Cat. No.: B1342716

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Executive Summary

3-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound distinguished by the presence of a carboxylic acid and an aldehyde group positioned ortho to a methyl substituent. This unique arrangement of functional groups provides orthogonal reactivity, establishing the molecule as a highly valuable and versatile intermediate in modern organic synthesis. Its structure serves as a cornerstone for building molecular complexity, enabling access to a diverse range of heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and detailed protocols for its application in key synthetic transformations, targeting researchers in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of **3-Formyl-2-methylbenzoic acid** is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of **3-Formyl-2-methylbenzoic acid**

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| Melting Point | >154°C (decomposes) [\[\[2\]](#) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Formyl-2-methylbenzoic acid** and its derivatives.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals include a broad singlet for the carboxylic acid proton (typically >10 ppm), a sharp singlet for the aldehyde proton (δ 9.8–10.2 ppm), distinct signals for the three aromatic protons in their expected regions, and a singlet for the methyl protons (δ ~2.5 ppm). The exact chemical shifts can be influenced by the solvent used, particularly for the acidic proton. [\[2\]](#)
- ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, including two in the carbonyl region corresponding to the carboxylic acid and aldehyde carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl stretching bands. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹, while the C=O stretches for the carboxylic acid and aldehyde will appear in the 1680-1720 cm⁻¹ region.

Core Reactivity: A Bifunctional Linchpin

The synthetic utility of **3-Formyl-2-methylbenzoic acid** stems from the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for selective transformations, making it a powerful building block.^[2]

- **The Aldehyde Moiety:** This group is a primary site for nucleophilic attack and condensation reactions. It readily participates in Wittig reactions, Knoevenagel condensations, and the formation of imines (Schiff bases), providing pathways to construct new carbon-carbon and carbon-nitrogen bonds.^[2]
- **The Carboxylic Acid Moiety:** This group serves as a handle for forming esters, amides, and acid chlorides. It also influences the molecule's solubility and can direct metallation reactions under specific conditions.^[2]
- **The Aromatic Ring:** The substitution pattern—an activating methyl group and a deactivating carboxyl group—governs its susceptibility to electrophilic aromatic substitution, although the primary utility of the molecule lies in the reactivity of its existing functional groups.^[2]

Caption: Core reactive sites of **3-Formyl-2-methylbenzoic acid**.

Synthetic Applications and Protocols

The dual functionality of **3-Formyl-2-methylbenzoic acid** makes it an ideal precursor for various complex molecules, particularly heterocyclic scaffolds of medicinal interest.

Application 1: Synthesis of Phthalides via Intramolecular Cyclization

Phthalides are a class of compounds present in many natural products and pharmaceuticals. **3-Formyl-2-methylbenzoic acid** is a suitable precursor for substituted phthalides through a reduction-cyclization sequence.



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Caption: Workflow for phthalide synthesis.

Protocol 1: Synthesis of 4-Methylphthalide

- **Causality:** This protocol utilizes a two-step, one-pot approach. First, the aldehyde is selectively reduced to a primary alcohol using sodium borohydride, a mild reducing agent that will not affect the carboxylic acid. Second, the resulting intermediate is subjected to acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered phthalide ring.
- **Reaction Setup:** To a solution of **3-Formyl-2-methylbenzoic acid** (1.64 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask, add sodium borohydride (0.42 g, 11 mmol) portion-wise at 0°C with stirring.
- **Reduction:** Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Acidification:** Carefully quench the reaction by the slow addition of 2M hydrochloric acid (HCl) at 0°C until the pH is ~2. This step neutralizes excess borohydride and catalyzes the subsequent lactonization.
- **Lactonization:** Heat the reaction mixture to reflux (approx. 65°C) for 4 hours.

- **Workup:** After cooling to room temperature, remove the methanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the organic phase in vacuo. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-methylphthalide.

Application 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. The aldehyde functionality of the title compound readily reacts with active methylene compounds.[2]



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Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of 2-Methyl-3-(2,2-bis(ethoxycarbonyl)vinyl)benzoic acid

- **Causality:** This reaction is catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound (diethyl malonate), generating a nucleophilic enolate which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the thermodynamically stable conjugated product.

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, combine **3-Formyl-2-methylbenzoic acid** (1.64 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and 40 mL of toluene.
- **Catalysis:** Add piperidine (0.1 mL) and a catalytic amount of acetic acid (0.05 mL) to the mixture.
- **Reaction:** Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 6-8 hours or until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL), followed by water (20 mL) and brine (20 mL).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the residue by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford the pure product.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

3-Formyl-2-methylbenzoic acid serves as a key building block in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, including as inhibitors of the mTORC pathway, which is relevant for diseases like cystic fibrosis.^[2] Benzoic acid derivatives are a well-established class of structures in drug discovery, known for their roles in anticancer and antihypertensive agents.^{[3][4]}

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **3-Formyl-2-methylbenzoic acid** is not widely available, its handling should be guided by the protocols for similar aromatic aldehydes and carboxylic acids.^{[5][6]}

Table 2: Handling and Safety Precautions



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| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

3-Formyl-2-methylbenzoic acid is a potent synthetic intermediate whose value lies in its predictable and orthogonal reactivity. The presence of both an aldehyde and a carboxylic acid on a substituted aromatic ring allows for sequential, controlled modifications, making it an efficient tool for constructing complex molecular frameworks. The protocols outlined herein demonstrate its utility in fundamental organic transformations, providing a reliable foundation for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

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